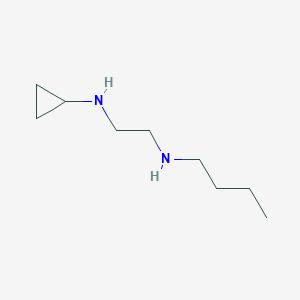
N-Butyl-N'-cyclopropyl ethylenediamine
説明
N-Butyl-N'-cyclopropyl ethylenediamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Butyl-N'-cyclopropyl ethylenediamine is an organic compound belonging to the class of ethylenediamines, characterized by its unique structure which includes a butyl group and a cyclopropyl group attached to the nitrogen atoms of the ethylenediamine backbone. This compound has garnered interest in various biological applications due to its potential antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄N₂
- Structure : The compound features two amine groups, one with a butyl substituent and the other with a cyclopropyl substituent. This configuration contributes to its distinct chemical reactivity and potential biological activity.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethylenediamine | Two amines without bulky substituents | Simpler structure; more polar |
| N-Methyl-N'-cyclopropyl ethylenediamine | Methyl group instead of butyl | Less sterically hindered; different reactivity |
| N-Benzyloxycarbonyl-N'-cyclopropyl | Benzoyl protecting group on one nitrogen | Increased stability; potential for selective reactions |
| N-Propyl-N'-cyclopropyl ethylenediamine | Propyl group instead of butyl | Variation in hydrophobicity and biological activity |
Antimicrobial Activity
Research indicates that derivatives of ethylenediamine, including this compound, exhibit antimicrobial properties . Preliminary studies suggest that this compound may be effective against various bacterial strains. For instance, compounds structurally similar to this compound have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The anticancer activity of this compound has not been extensively studied, but its structural analogs have demonstrated efficacy in inhibiting cancer cell proliferation. For example, certain derivatives have shown the ability to induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is another area of interest. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The modulation of these inflammatory markers suggests that this compound could be beneficial in treating inflammatory disorders .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various ethylenediamine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that this compound may have similar antimicrobial efficacy .
- Cell Viability Assays : In vitro studies assessing the effects of related compounds on cancer cell lines revealed significant reductions in cell viability at specific concentrations, indicating potential for further exploration of this compound as an anticancer agent .
- Inflammation Model : Research utilizing macrophage cell lines demonstrated that certain derivatives could significantly reduce inflammatory responses, supporting the hypothesis that this compound might possess anti-inflammatory properties .
特性
IUPAC Name |
N-butyl-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-3-6-10-7-8-11-9-4-5-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRFPLKTKVWZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660038 | |
| Record name | N~1~-Butyl-N~2~-cyclopropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-53-3 | |
| Record name | N1-Butyl-N2-cyclopropyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-Butyl-N~2~-cyclopropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















